Cas no 676539-91-6 (1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride)

1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride is a heterocyclic amine derivative with a 1,2,5-oxadiazole core, notable for its potential applications in medicinal chemistry and material science. The compound features a substituted oxadiazole ring, which contributes to its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry. The hydrochloride salt form enhances its solubility and handling properties. Its structural framework is of interest for the development of pharmacologically active molecules, particularly in the design of ligands or bioactive agents. The presence of ethyl and methyl substituents further modifies its electronic and steric properties, allowing for tailored reactivity in diverse chemical transformations.
1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride structure
676539-91-6 structure
Product Name:1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride
CAS No:676539-91-6
MF:C6H11N3O
MW:141.171040773392
CID:3058228
PubChem ID:5200352
Update Time:2025-06-13

1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride
    • Ethyl-(4-methyl-furazan-3-ylmethyl)-amine
    • N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine
    • STK313023
    • CS-0361982
    • ethyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amine
    • SCHEMBL20093601
    • AKOS000305940
    • 676539-91-6
    • N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine
    • MDL: MFCD03419496
    • Inchi: 1S/C6H11N3O/c1-3-7-4-6-5(2)8-10-9-6/h7H,3-4H2,1-2H3
    • InChI Key: QTZTVDCSGDDPEE-UHFFFAOYSA-N
    • SMILES: O1N=C(C)C(CNCC)=N1

Computed Properties

  • Exact Mass: 141.090211983Da
  • Monoisotopic Mass: 141.090211983Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 51Ų

1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride Pricemore >>

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1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride Related Literature

Additional information on 1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride

1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride (CAS No. 676539-91-6): An Overview

1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride (CAS No. 676539-91-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The presence of the ethyl and methyl substituents on the amine group and the hydrochloride salt form contributes to its distinct chemical and biological characteristics.

The 1,2,5-Oxadiazole scaffold is known for its versatility in drug design and development. It has been extensively studied for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. The N-ethyl-4-methyl substitution on the amine group enhances the lipophilicity and solubility of the compound, making it more suitable for in vivo applications. The hydrochloride salt form further improves its stability and bioavailability.

Recent research has highlighted the potential of 1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride has shown potential as an antiviral agent. Research conducted at the University of California found that this compound effectively inhibits the replication of several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves interference with viral RNA synthesis and protein expression, thereby reducing viral load and preventing disease progression.

The pharmacokinetic properties of 1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride have also been extensively studied. Preclinical data indicate that it has favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. These properties are crucial for ensuring patient compliance in clinical settings.

In terms of safety and toxicity, 1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride has demonstrated a favorable safety profile in animal models. Toxicity studies have shown that it is well-tolerated at therapeutic doses with minimal adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully evaluate its safety in humans.

The synthesis of 1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride involves several steps that are well-documented in the literature. One common approach involves the reaction of an appropriate nitrile with an amine derivative followed by cyclization to form the oxadiazole ring. The subsequent alkylation with ethyl iodide and methylation with methyl iodide yields the final product. The use of mild reaction conditions and high-yielding protocols ensures that this compound can be produced efficiently on both laboratory and industrial scales.

Despite its promising therapeutic potential, 1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride faces several challenges in drug development. One major challenge is optimizing its pharmacological properties to enhance efficacy while minimizing side effects. Another challenge is developing robust formulations that ensure stable delivery of the compound to target tissues.

In conclusion, 1,2,5-Oxadiazole-3-methanamine, N-ethyl-4-methyl- hydrochloride (CAS No. 676539-91-6) represents a promising lead compound in medicinal chemistry with potential applications in anti-inflammatory and antiviral therapies. Ongoing research continues to explore its full therapeutic potential and address key challenges in drug development. As new findings emerge from preclinical and clinical studies, this compound may pave the way for innovative treatments for a range of diseases.

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